1-(Dibutoxyphosphinyl)butyl trichloroacetate
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Overview
Description
1-(Dibutoxyphosphinyl)butyl trichloroacetate is a chemical compound with the molecular formula C14H26Cl3O5P. It is known for its unique structure, which includes a trichloroacetate group and a dibutoxyphosphinyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(Dibutoxyphosphinyl)butyl trichloroacetate typically involves the reaction of trichloroacetic acid with a suitable phosphinylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-(Dibutoxyphosphinyl)butyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Dibutoxyphosphinyl)butyl trichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dibutoxyphosphinyl)butyl trichloroacetate involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dibutoxyphosphinyl group may also interact with specific molecular pathways, affecting cellular processes .
Comparison with Similar Compounds
1-(Dibutoxyphosphinyl)butyl trichloroacetate can be compared with other similar compounds such as trichloroacetic acid and its derivatives. Unlike trichloroacetic acid, which is primarily used in biochemistry for protein precipitation, this compound offers additional functionality due to the presence of the dibutoxyphosphinyl group. This makes it more versatile in various applications .
Similar Compounds
- Trichloroacetic acid
- Dichloroacetic acid
- Tribromoacetic acid
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Continued study of this compound will likely reveal even more uses and benefits.
Properties
CAS No. |
74038-44-1 |
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Molecular Formula |
C14H26Cl3O5P |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
1-dibutoxyphosphorylbutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C14H26Cl3O5P/c1-4-7-10-20-23(19,21-11-8-5-2)12(9-6-3)22-13(18)14(15,16)17/h12H,4-11H2,1-3H3 |
InChI Key |
VHAQXKPAYGLKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(CCC)OC(=O)C(Cl)(Cl)Cl)OCCCC |
Origin of Product |
United States |
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